[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine
Description
Properties
IUPAC Name |
[4-(3-methylpyridin-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-2-6-14-11(10)12(9-13)4-7-15-8-5-12/h2-3,6H,4-5,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJGYZNZAPUHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-methylpyridine.
Oxane Ring Formation: The oxane ring is formed by cyclization reactions, often involving dihydropyran as a starting material.
Attachment of Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxane ring or the pyridine ring, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymer matrices to enhance material properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving pyridine derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: The compound may be used in the production of pharmaceutical agents.
Mechanism of Action
The mechanism of action of [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the methanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine and Analogs
Physicochemical Property Trends
Biological Activity
[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a pyridine ring and an oxane moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features:
- A pyridine ring that may enhance its reactivity and interaction with biological targets.
- An oxane (tetrahydrofuran) moiety that contributes to its structural stability.
- An amine group facilitating hydrogen bonding and ionic interactions with proteins and enzymes.
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activity and influence various metabolic pathways. Preliminary studies indicate that this compound may exhibit enzyme inhibition properties, making it relevant for drug discovery efforts targeting specific biological pathways.
Biological Activities
Research has identified several potential biological activities associated with this compound:
Enzyme Inhibition
One of the primary areas of interest is the compound's potential as an enzyme inhibitor. It has been suggested that the amine group allows for effective binding to active sites on enzymes, potentially leading to inhibition of key metabolic processes.
Cellular Interactions
Studies indicate that the compound can form complexes with specific proteins, modulating their activity. This interaction is crucial for understanding its potential therapeutic applications, particularly in conditions where protein function is altered .
Therapeutic Potential
The therapeutic implications of this compound are diverse:
- Neuroprotective Effects: Given its interaction with neuronal pathways, there is potential for application in neurodegenerative diseases.
- Antipsychotic Activity: Its structural similarities to known antipsychotic agents suggest possible efficacy in treating psychotic disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited a specific enzyme involved in neurotransmitter metabolism, suggesting its potential role in modulating synaptic transmission.
- Therapeutic Applications in Animal Models : In animal models of neurodegeneration, administration of this compound resulted in reduced markers of neuronal damage and improved behavioral outcomes, indicating neuroprotective properties .
- Comparative Studies with Analog Compounds : Comparative analyses with structurally similar compounds revealed that this compound exhibited superior binding affinity to certain receptors involved in mood regulation, further supporting its potential as an antidepressant candidate.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxane (tetrahydropyran) ring via acid-catalyzed cyclization of diols or epoxide opening.
- Step 2 : Introduction of the 3-methylpyridin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-pyridine linkages) .
- Step 3 : Reductive amination or Gabriel synthesis to install the methanamine group. Lithium aluminum hydride (LiAlH₄) is often used for reduction .
- Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methylpyridine protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical MW: 220.29 g/mol) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the oxane ring (δ 3.5–4.0 ppm for oxane-OCH₂) and pyridinyl groups (δ 8.0–8.5 ppm for aromatic protons). ¹³C NMR confirms carbons adjacent to nitrogen .
- Mass Spectrometry (MS) : ESI-MS or GC-MS detects the molecular ion peak (m/z ~220) and fragments (e.g., loss of the oxane ring at m/z 121).
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm for pyridine absorption) assesses purity (>95% by area normalization) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests at pH 1–13 (HCl/NaOH buffers, 40°C). Monitor via HPLC for decomposition products (e.g., oxane ring opening or amine oxidation).
- Findings : The compound is stable at pH 4–7 but degrades under strongly acidic/basic conditions, forming imines or lactones .
Advanced Research Questions
Q. What strategies are employed to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity (Ki values) for targets like GPCRs or ion channels.
- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., for kinases or proteases).
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy track intracellular localization .
Q. How do structural modifications (e.g., substituents on the pyridine or oxane rings) affect pharmacological activity?
Methodological Answer:
- SAR Studies : Compare analogs from databases (e.g., PubChem) or synthetic libraries. Key findings include:
- 3-Methylpyridine : Enhances lipophilicity (logP ~1.8) and blood-brain barrier penetration vs. unsubstituted pyridine.
- Oxane Ring : Replacing oxygen with sulfur decreases metabolic stability (t₁/₂ < 2 hrs in liver microsomes) .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like serotonin receptors .
Q. What are the contradictions in reported biological activity data, and how are they resolved?
Methodological Answer:
- Data Discrepancies : Variability in IC₅₀ values (e.g., 10 nM vs. 1 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration) or impurity profiles.
- Resolution Strategies :
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cell-based functional assays.
- Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven artifacts .
Q. How can salt forms (e.g., hydrochloride) improve the compound’s physicochemical properties?
Methodological Answer:
- Hydrochloride Salt Formation : React the free base with HCl in ethanol. Confirmation via X-ray crystallography (Cl⁻ counterion visible) and DSC (melting point ~200°C).
- Benefits : Enhances aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) and bioavailability (AUC increased 2-fold in rodent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
